molecular formula C6H16ClNSi B1599744 Chloro(diethylamino)dimethylsilane CAS No. 6026-02-4

Chloro(diethylamino)dimethylsilane

Cat. No. B1599744
CAS RN: 6026-02-4
M. Wt: 165.73 g/mol
InChI Key: ZIROUBWXASUXCS-UHFFFAOYSA-N
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Description

Chloro(diethylamino)dimethylsilane (CAS Number: 6026-02-4) is a chemical compound with the molecular formula C6H16ClNSi . It falls under the category of nitro compounds and is used primarily in proteomics research .

Scientific Research Applications

Cycloaddition Reactions

Chloro(diethylamino)dimethylsilane, and related compounds, have been studied for their reactivity in cycloaddition reactions. Weissman and Baxter (1987) explored the reaction of similar phosphenium ions with norbornadiene and quadricyclane, providing insights into the reactive properties of these compounds in organic synthesis (Weissman & Baxter, 1987).

Anticancer Activity

In the realm of medicinal chemistry, compounds structurally related to chloro(diethylamino)dimethylsilane have been synthesized and evaluated for their anticancer activity. Uddin et al. (2020) synthesized Schiff bases containing diethylamino phenol moieties, demonstrating cytotoxic effects against various cancer cell lines (Uddin et al., 2020).

Synthesis of Copper Clusters

The reaction of N,N-diethylamino(cyclohexylphosphino)dimethylsilane with copper(I) trifluoromethylsulfonate has been studied for synthesizing copper clusters. Faulhaber (1998) reported the synthesis and molecular structure of the first tetranuclear copper(I) silylphosphido cluster, highlighting the compound's potential in coordination chemistry (Faulhaber, 1998).

Unique Properties in Organic Synthesis

Chloro(diethylamino)dimethylsilane derivatives have been studied for their unique properties in organic synthesis. Nakayama et al. (1998) investigated the synthesis and properties of hexaselenacyclooctane derivatives, showcasing the versatility of these compounds in chemical reactions (Nakayama et al., 1998).

Heterocyclic Compound Synthesis

The compound has applications in the synthesis of zwitterionic heterocycles. Wrackmeyer et al. (2000) explored the reaction of 1-alkynyl(chloro)dimethylsilane with 2-lithio-1-methylimidazole and 1-lithio-indazole, leading to the formation of novel heterocyclic compounds (Wrackmeyer et al., 2000).

Synthesis of Silacyclanes

In 2013, Shipov et al. synthesized new types of silacyclanes by reacting chloro(chloromethyl)dimethylsilane with N-methylamides of N′-organosulfonyl-2-amino acids, indicating the utility of chloro(diethylamino)dimethylsilane in the creation of novel silacyclanes (Shipov et al., 2013).

Future Directions

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properties

IUPAC Name

N-[chloro(dimethyl)silyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16ClNSi/c1-5-8(6-2)9(3,4)7/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIROUBWXASUXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454947
Record name Chloro(diethylamino)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(diethylamino)dimethylsilane

CAS RN

6026-02-4
Record name Chloro(diethylamino)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(diethylamino)dimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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